![molecular formula C9H9ClF3N B1407737 (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine CAS No. 1389354-24-8](/img/structure/B1407737.png)
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine
Overview
Description
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They are key intermediates in medicinal chemistry .
Synthesis Analysis
A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . This complements the established synthesis strategy of trifluoromethyl amines .Chemical Reactions Analysis
Trifluoromethyl ketones (TFMKs) are used as synthons in the construction of fluorinated pharmacons . They are key intermediates in medicinal chemistry .Scientific Research Applications
Antimicrobial and Antifungal Activities
A series of compounds derived from the condensation reaction of (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine with various substituents have been synthesized and evaluated for their antimicrobial and antifungal properties. Some of these compounds have shown activities comparable or slightly better than standard medicinal compounds such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Antiamoebic Activity
Chalcones possessing N-substituted ethanamine, synthesized through reactions involving (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine, have been assessed for antiamoebic activity against HM1: IMSS strain of Entamoeba histolytica. Several of these compounds displayed better activity than the standard drug metronidazole, showcasing potential in antiamoebic treatment (Zaidi et al., 2015).
Role in Synthetic Chemistry
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine serves as a precursor or intermediate in the synthesis of various chemical compounds, demonstrating its versatility in organic synthesis. For instance, its derivatives have been used in the synthesis of chalcones and other compounds with potential biological activities (Billard, 2014).
Enzymatic Synthesis of Chiral Intermediates
The compound has been employed in enzymatic processes to synthesize key chiral intermediates for pharmaceuticals, such as selective tetrodotoxin-sensitive blockers. The utilization of bienzyme cascade systems, involving R-ω-transaminase and alcohol dehydrogenase, has led to efficient synthesis with high enantiomeric excess, showcasing the potential of biocatalysis in producing chiral amines (Lu et al., 2022).
properties
IUPAC Name |
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJFJMHXALWFOQ-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.